molecular formula C10H14 B588321 Cycloheptene, 1-ethynyl-2-methyl- (9CI) CAS No. 131380-00-2

Cycloheptene, 1-ethynyl-2-methyl- (9CI)

Cat. No.: B588321
CAS No.: 131380-00-2
M. Wt: 134.222
InChI Key: SJPOHWHMTNIJKZ-UHFFFAOYSA-N
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Description

Cycloheptene, 1-ethynyl-2-methyl- (9CI) is a seven-membered cyclic hydrocarbon substituted with an ethynyl (-C≡CH) and a methyl (-CH₃) group at positions 1 and 2, respectively. Ethynyl groups are known to enhance conjugation and participate in click chemistry or polymerization reactions, while methyl groups influence steric hindrance and solubility .

Properties

CAS No.

131380-00-2

Molecular Formula

C10H14

Molecular Weight

134.222

IUPAC Name

1-ethynyl-2-methylcycloheptene

InChI

InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h1H,4-8H2,2H3

InChI Key

SJPOHWHMTNIJKZ-UHFFFAOYSA-N

SMILES

CC1=C(CCCCC1)C#C

Synonyms

Cycloheptene, 1-ethynyl-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The ethynyl group in the target compound distinguishes it from ketone- or amide-containing analogs, enabling distinct reactivity pathways (e.g., cycloadditions) .
  • Substituent Effects : Bulky groups like methylethenyl or chloro-ethoxyphenyl in other compounds introduce steric hindrance or electronic effects absent in the target molecule .

Physical and Chemical Properties

A comparison of predicted or experimental properties is summarized below:

Property Cycloheptene, 1-ethynyl-2-methyl- (9CI) 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl- (R)- (9CI) Cycloheptanone, 3-methyl-6-(1-methylethenyl)-, cis- (9CI)
Molecular Weight (g/mol) ~136.21 (C₁₀H₁₂) 150.17 166.26
Density (g/cm³) Not reported 1.13 (predicted) Not reported
Boiling Point (°C) Not reported 252.9 (predicted) Not reported
Key Reactivity Alkyne conjugation, Friedel-Crafts Ketone reduction, hydrogen bonding (hydroxyl) Ketone reactivity, Diels-Alder participation
Fluorophore Potential Likely (anthracene-like conjugation) Limited (smaller aromatic system) Unlikely (no extended π-system)

Analysis :

  • Fluorophore Behavior: Cycloheptene, 1-ethynyl-2-methyl- (9CI) may exhibit fluorescence similar to anthracene-containing 9CI compounds due to its conjugated ethynyl group, which provides a large π-surface for stacking interactions . In contrast, smaller aromatic systems (e.g., in cyclohexenone derivatives) show negligible fluorescence .
  • Boiling Point Trends: The cyclohexenone derivative (252.9°C) likely has a higher boiling point than the target compound due to polar functional groups (ketone, hydroxyl) enhancing intermolecular forces .

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